3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is a highly fluorinated organophosphate compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes fluorination using elemental fluorine or other fluorinating agents to introduce fluorine atoms at specific positions.
Phosphorylation: The fluorinated hydrocarbon is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and phosphoric acid.
Oxidation and Reduction: While the extensive fluorination provides resistance to oxidation and reduction, under extreme conditions, these reactions can occur.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: Alcohol and phosphoric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate finds applications in various fields:
Chemistry: Used as a surfactant or emulsifier in chemical reactions due to its unique surface properties.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of non-stick coatings, lubricants, and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is primarily attributed to its fluorinated structure. The extensive fluorination imparts hydrophobicity and chemical resistance, allowing it to interact with hydrophobic surfaces and molecules. This interaction can alter the physical properties of surfaces, such as reducing friction or preventing adhesion.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: Another highly fluorinated compound with similar properties but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is unique due to its specific combination of extensive fluorination and the presence of a phosphate group. This combination imparts distinct properties, such as enhanced thermal stability and chemical resistance, making it suitable for specialized applications.
Properties
CAS No. |
94200-56-3 |
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Molecular Formula |
C13H6F23O4P |
Molecular Weight |
694.12 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H6F23O4P/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2,(H2,37,38,39) |
InChI Key |
XVPQHRLANPJWIF-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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